molecular formula C30H54 B14483986 Triaconta-14,16-diyne CAS No. 64034-01-1

Triaconta-14,16-diyne

Cat. No.: B14483986
CAS No.: 64034-01-1
M. Wt: 414.7 g/mol
InChI Key: UHCCNDFYCPADOX-UHFFFAOYSA-N
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Description

Triaconta-14,16-diyne is a chemical compound characterized by the presence of two triple bonds located at the 14th and 16th positions of a 30-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-diynes, including Triaconta-14,16-diyne, can be achieved through several methodologies. One common method involves the homocoupling of terminal acetylenes using copper salts as catalysts. This reaction can be performed under solvent-free conditions and is often facilitated by microwave irradiation . Another approach involves the use of alkynyl halides, alkynyl Grignard reagents, or alkynylboronates as starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly methodologies, such as solvent-free reactions and the use of air as an oxidant, is increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Triaconta-14,16-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, forming alkenes or alkanes.

    Substitution: Substitution reactions can introduce different functional groups at the triple bond positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Triaconta-14,16-diyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triaconta-14,16-diyne involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by modulating the activity of enzymes or receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Triaconta-14,16-diyne is unique due to its specific carbon chain length and the position of its triple bonds.

Properties

CAS No.

64034-01-1

Molecular Formula

C30H54

Molecular Weight

414.7 g/mol

IUPAC Name

triaconta-14,16-diyne

InChI

InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

UHCCNDFYCPADOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC#CC#CCCCCCCCCCCCCC

Origin of Product

United States

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